molecular formula C13H9FN2O B1502542 5-(3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one CAS No. 611204-90-1

5-(3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Cat. No.: B1502542
CAS No.: 611204-90-1
M. Wt: 228.22 g/mol
InChI Key: OHWDZAOJWZFPOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is a useful research compound. Its molecular formula is C13H9FN2O and its molecular weight is 228.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

611204-90-1

Molecular Formula

C13H9FN2O

Molecular Weight

228.22 g/mol

IUPAC Name

5-(3-fluorophenyl)-1,3-dihydropyrrolo[2,3-b]pyridin-2-one

InChI

InChI=1S/C13H9FN2O/c14-11-3-1-2-8(5-11)10-4-9-6-12(17)16-13(9)15-7-10/h1-5,7H,6H2,(H,15,16,17)

InChI Key

OHWDZAOJWZFPOI-UHFFFAOYSA-N

SMILES

C1C2=C(NC1=O)N=CC(=C2)C3=CC(=CC=C3)F

Canonical SMILES

C1C2=C(NC1=O)N=CC(=C2)C3=CC(=CC=C3)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 4 (16.63 g, 78.5 mmol), 3-fluorophenylboronic acid (16.47 g, 117.7 mmol), Pd(PPh3)2Cl2 (2.73 g, 6.60 mmol), LiCl (9.95 g, 0.23 mol), 1.0 M aqueous Na2CO3 solution (196 mL, 0.196 mol) in EtOH (470 mL)—toluene (470 mL) was refluxed overnight. More Pd(PPh3)2Cl2 (1.30 g, 3.14 mmol) was added and reflux was continued for 24 h. The mixture was cooled, and the organic layer was separated and washed with brine (100 mL). The washings were combined with the aqueous layer and extracted with AcOEt (4×400 mL). Combined extracts were washed with brine, added to the organic layer and dried with MgSO4. The solution was concentrated to dryness in vacuum to give 26.98 g of brown semisolid, which was triturated with ether:hexane=1:1 (2×500 mL). The residue was dried in vacuum to afford 5 (16.85 g, 94%) as tan solid, which was used in the next step without further purification. 1H NMR (400 MHz, CDCl3) δ 3.66 (s, 2H), 7.08 (dddd, J=8.4, 8.2, 2.4, 0.9 Hz, 1H), 7.22 (ddd, J=10.0, 2.4, 1.7 Hz, 1H), 7.30 (ddd, J=8.1, 1.7, 0.9 Hz, 1H), 7.43 (ddd, J=8.2, 8.1, 6.0 Hz, 1H), 7.69 (s, 1H), 8.36 (d, J=2.1 Hz, 1H), 8.98 (bs, 1H).
Name
Quantity
16.63 g
Type
reactant
Reaction Step One
Quantity
16.47 g
Type
reactant
Reaction Step One
Name
Quantity
9.95 g
Type
reactant
Reaction Step One
Quantity
196 mL
Type
reactant
Reaction Step One
Name
Quantity
470 mL
Type
solvent
Reaction Step One
Quantity
2.73 g
Type
catalyst
Reaction Step One
Quantity
470 mL
Type
solvent
Reaction Step One
Quantity
1.3 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

The title compound was prepared in 32% yield according to the procedure described in Example 2, starting from 5-bromo-1,3-dihydro-pyrrolo[2,3-b]pyridin-2-one (prepared according to the procedure described in WO2003082868, Page 33) and 3-fluoro-phenyl boronic acid. 1H NMR is the same as the one reported in WO2003082868, page 34.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
32%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.